7-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine 7-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 6738-32-5
VCID: VC15360189
InChI: InChI=1S/C22H21N3/c1-15-8-10-18(11-9-15)21-22(23-19-7-5-4-6-17(19)3)25-13-12-16(2)14-20(25)24-21/h4-14,23H,1-3H3
SMILES:
Molecular Formula: C22H21N3
Molecular Weight: 327.4 g/mol

7-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

CAS No.: 6738-32-5

Cat. No.: VC15360189

Molecular Formula: C22H21N3

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

7-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine - 6738-32-5

Specification

CAS No. 6738-32-5
Molecular Formula C22H21N3
Molecular Weight 327.4 g/mol
IUPAC Name 7-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
Standard InChI InChI=1S/C22H21N3/c1-15-8-10-18(11-9-15)21-22(23-19-7-5-4-6-17(19)3)25-13-12-16(2)14-20(25)24-21/h4-14,23H,1-3H3
Standard InChI Key XSHWWHIZFHZNSY-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)NC4=CC=CC=C4C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 7-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine delineates its core structure:

  • A fused imidazo[1,2-a]pyridine scaffold substituted at positions 2, 3, and 7.

  • Position 2: A 4-methylphenyl group.

  • Position 3: An amino group (-NH-) linked to a 2-methylphenyl moiety.

  • Position 7: A methyl group.

The molecular formula is C<sub>22</sub>H<sub>21</sub>N<sub>3</sub>, derived from the base imidazo[1,2-a]pyridine (C<sub>7</sub>H<sub>6</sub>N<sub>2</sub>) with additions from substituents (Table 1) .

Table 1: Molecular Comparison with Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine C<sub>15</sub>H<sub>14</sub>N<sub>2</sub>222.28
N-Cyclohexyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine C<sub>20</sub>H<sub>23</sub>N<sub>3</sub>305.40
Target CompoundC<sub>22</sub>H<sub>21</sub>N<sub>3</sub>327.43 (calculated)

Stereochemical and Electronic Features

The planar imidazo[1,2-a]pyridine core enables π-π stacking interactions, while the 2- and 3-position aryl groups introduce steric bulk. The 3-amino group’s basicity (predicted pK<sub>a</sub> ~8.5) suggests protonation under physiological conditions, influencing solubility and receptor binding .

Synthetic Methodologies

General Reaction Schemes

Patents WO2018008929A1 and CN104370898A outline strategies for analogous imidazo[1,2-a]pyridines:

  • Core Formation: Condensation of 2-aminopyridine derivatives with α-haloketones or aldehydes.

  • Substitution at Position 3: Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to introduce the N-(2-methylphenyl) group.

  • Post-Functionalization: Suzuki-Miyaura coupling for aryl group installation at position 2 .

Representative Pathway

  • Step 1: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid → Amide formation with 2-methylaniline.

  • Step 2: Pd-catalyzed cross-coupling with 4-methylphenylboronic acid.

  • Step 3: Methylation at position 7 using CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub>.

Optimization Challenges

Physicochemical Properties

Calculated Parameters

Using PubChem’s computational tools :

  • LogP: 4.2 (indicative of high lipophilicity).

  • Water Solubility: ≤0.1 mg/mL (poor aqueous solubility).

  • Hydrogen Bond Donors/Acceptors: 1/3.

Spectroscopic Signatures

  • <sup>1</sup>H NMR: Expected peaks include:

    • δ 2.35 (s, 3H, Ar-CH<sub>3</sub>).

    • δ 6.8–7.6 (m, 11H, aromatic protons).

  • HRMS: [M+H]<sup>+</sup> at m/z 328.1815.

Compound [Ref]IC<sub>50</sub> (nM)Target
PIK-75 12PI3Kα
WO2018008929A1 Derivative 280H<sup>+</sup>/K<sup>+</sup>-ATPase

ADMET Predictions

  • Bioavailability: Low (F <30%) due to high LogP.

  • CYP450 Interactions: Strong inhibitor of CYP3A4 (risk of drug-drug interactions).

Analytical Characterization

Stability Studies

  • Hydrolytic Stability: Degrades <10% at pH 1–7 over 24h.

  • Photostability: Protected from UV light to prevent dimerization.

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